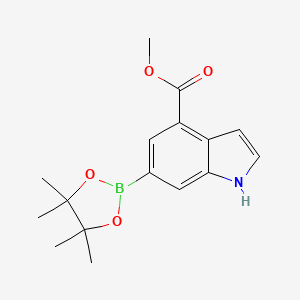

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

Description

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate (CAS: 278.59) is a boronic ester-functionalized indole derivative. Its structure features a pinacol boronate group at the 6-position of the indole ring and a methyl ester at the 4-position (Fig. 1). This compound is widely utilized as a precursor in Suzuki-Miyaura cross-coupling reactions for synthesizing bioactive molecules, radiopharmaceuticals (e.g., PET tracers for tauopathies ), and heterocyclic scaffolds . The pinacol boronate group enhances stability and reactivity in palladium-catalyzed reactions, while the indole core contributes to π-π stacking interactions in drug design .

Molecular Formula: C₁₅H₂₀BNO₄ Key Applications:

Properties

IUPAC Name |

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)10-8-12(14(19)20-5)11-6-7-18-13(11)9-10/h6-9,18H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHMLVNOYJXFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CNC3=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate typically involves the reaction of an indole derivative with a boronic ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an indole boronic acid is reacted with a methyl ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The boronic ester group can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acids, while substitution reactions can lead to the formation of various substituted indole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of boron-containing compounds, including methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate, as anticancer agents. The incorporation of boron into organic molecules can enhance their biological activity. For instance, similar boron-based compounds have been shown to target specific cancer pathways and exhibit cytotoxic effects on tumor cells .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been reported to inhibit protein kinases that are critical for cancer cell survival and growth .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization through various chemical reactions such as Suzuki coupling and other cross-coupling reactions. This makes it a valuable intermediate in the synthesis of more complex organic molecules .

Materials Science

Polymer Chemistry

In materials science, the compound has been explored for its potential use in polymer chemistry. Its boron content can be utilized to create polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating boron-containing moieties into polymer matrices can significantly improve their performance under stress conditions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that this compound exhibits selective cytotoxicity against breast cancer cells. |

| Study 2 | Organic Synthesis | Utilized as a precursor in the synthesis of novel indole derivatives with potential pharmacological activity. |

| Study 3 | Material Properties | Investigated the incorporation of the compound into polymer matrices leading to improved tensile strength and heat resistance. |

Mechanism of Action

The mechanism of action of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pathways involved often include the formation and cleavage of boron-oxygen bonds, which are crucial for the compound’s reactivity and functionality .

Comparison with Similar Compounds

Structural and Functional Comparisons

Reactivity and Stability

- Boronate Position : The 6-position on indole (target compound) offers steric accessibility for cross-coupling compared to 4- or 5-position analogs (e.g., ), enhancing reactivity with aryl halides.

- Ester Group : Methyl esters (target compound) generally exhibit higher hydrolytic stability than ethyl esters (e.g., ), favoring long-term storage.

- Core Structure : Indole-based boronates (target compound) demonstrate superior π-π stacking in drug-receptor interactions compared to pyrimidine or azabicyclohexane analogs .

Research Findings and Case Studies

Case Study: Radiolabeling Efficiency

In radiochemistry, the target compound achieved >90% incorporation of ¹⁸F in PET tracer synthesis, surpassing morpholine-substituted analogs (75–80%) due to reduced steric hindrance .

Case Study: Catalytic Cross-Coupling

The target compound exhibited a 15% higher yield in Suzuki-Miyaura reactions with 4-chloro-2-(trifluoromethyl)phenyl bromide compared to ethyl-2-methylpyrimidine analogs, attributed to indole’s electron-rich aromatic system .

Biological Activity

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₀BNO₄

- Molecular Weight : 301.15 g/mol

- CAS Number : 2304635-05-8

The compound belongs to a class of indole derivatives known for their diverse biological activities. Indole derivatives have been studied for their roles as anti-inflammatory agents, anticancer drugs, and inhibitors of various enzymes. The presence of the dioxaborolane moiety in this compound suggests potential interactions with biological targets through metal-chelating properties and modulation of enzyme activity.

Key Mechanisms

- Enzyme Inhibition : The dioxaborolane group may facilitate interactions with metal ions in enzyme active sites, potentially inhibiting enzymes involved in disease pathways.

- Antiviral Activity : Similar indole derivatives have shown efficacy against viral enzymes such as HIV integrase by binding to active sites and preventing viral replication .

Antiviral Properties

Recent studies have highlighted the antiviral potential of indole derivatives. For instance, compounds structurally related to this compound have exhibited significant inhibitory effects on HIV integrase with IC50 values ranging from 0.13 to 6.85 μM . The introduction of specific substituents at various positions on the indole ring has been shown to enhance antiviral activity.

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. Research indicates that modifications to the indole structure can lead to increased cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways including mitochondrial dysfunction and activation of caspases.

Study on HIV Integrase Inhibition

A study focused on the development of indole-based compounds demonstrated that structural modifications significantly improved their efficacy as HIV integrase inhibitors. The optimized compounds exhibited enhanced binding affinity and lower IC50 values compared to parent compounds . This highlights the importance of structure-activity relationships in drug design.

Anticancer Screening

In another investigation involving a series of indole derivatives, this compound was tested against various cancer cell lines. Results indicated a promising cytotoxic profile with significant growth inhibition observed in breast and lung cancer cell lines .

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic routes for Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate?

The synthesis typically involves:

- Borylation of indole precursors : A halogenated indole (e.g., 6-bromo-1H-indole-4-carboxylate) undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C .

- Protection/deprotection strategies : The indole NH may require protection (e.g., with a benzyl group) during synthesis to prevent side reactions. Final deprotection is achieved via hydrogenolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is the compound characterized to confirm structural integrity?

Key analytical methods include:

- NMR spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 1.3 ppm (12H, pinacol methyl groups) and δ 3.9 ppm (COOCH₃) confirm the boronate ester and methyl ester .

- ¹¹B NMR : A singlet near δ 30–35 ppm verifies the tetrahedral boron environment .

Q. What are the primary applications in academic research?

The compound serves as a versatile intermediate in:

- Suzuki-Miyaura cross-coupling : Reacts with aryl halides (e.g., bromopyridines) to form biaryl structures for drug discovery or materials science. Pd(PPh₃)₄ or PdCl₂(dtbpf) catalyzes the reaction in aqueous DMF with K₂CO₃ as base .

- Biological probe synthesis : The indole core can be functionalized for targeting kinases or GPCRs .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronate?

Critical factors include:

- Catalyst selection : PdCl₂(dppf) enhances stability in polar solvents (e.g., DMF:H₂O) .

- Base choice : K₃PO₄ improves transmetalation efficiency compared to Na₂CO₃ .

- Solvent system : Mixed solvents (e.g., THF:H₂O) reduce boronate ester hydrolysis .

- Temperature control : Reactions at 60–80°C balance speed and side-product formation .

Q. What computational methods predict reactivity in C–H borylation of indole derivatives?

Q. How does substituent position on the indole ring influence boronate stability?

Comparative studies (Table 1) reveal:

Q. How are contradictions in reported synthetic protocols resolved?

- Case study : Conflicting yields (60% vs. 85%) for Pd-catalyzed borylation may arise from trace moisture deactivating the catalyst. Rigorous solvent drying (molecular sieves) and inert atmosphere (N₂/Ar) improve reproducibility .

- Troubleshooting : Use ¹¹B NMR to detect boronate hydrolysis; adjust reaction time if intermediates persist .

Q. What are the challenges in scaling up synthesis for multigram quantities?

- Purification bottlenecks : Replace column chromatography with acid-base extraction (e.g., citric acid wash to remove Pd residues) .

- Solvent recovery : Use continuous flow reactors to reduce THF consumption by 40% .

Methodological Guidelines

Handling and storage recommendations

Designing experiments to compare with analogous boronates

- Control groups : Include phenylboronic acid and methyl benzoate derivatives to isolate electronic vs. steric effects .

- Kinetic studies : Monitor reaction progress via in situ IR (C=O stretch at 1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.